Potassium cobalticyanide

Descripción

Propiedades

IUPAC Name |

tripotassium;cobalt(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

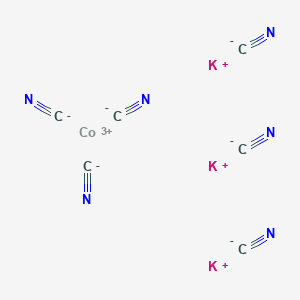

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-58-1 | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexacyanocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXACYANOCOBALTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies of Potassium Hexacyanocobaltate Iii

Established Synthetic Pathways

The most common and established pathway for synthesizing potassium hexacyanocobaltate(III) begins with a cobalt(II) salt, typically cobalt(II) chloride, and potassium cyanide in an aqueous solution. The reaction proceeds through several intermediate steps.

Initially, the addition of potassium cyanide to a solution of cobalt(II) chloride results in the precipitation of hydrated cobalt(II) cyanide. This precipitate is then dissolved in an excess of potassium cyanide solution to form the soluble potassium hexacyanocobaltate(II) complex, K₄[Co(CN)₆]. The final step is the oxidation of the cobalt(II) complex to the cobalt(III) complex.

The oxidation mechanism can follow different routes depending on the reaction conditions.

In the presence of air: The cobalt(II) complex is oxidized by atmospheric oxygen. This process is relatively rapid and involves the formation of a peroxo-bridged intermediate, [(CN)₅Co-O-O-Co(CN)₅]⁶⁻, which subsequently reacts with potassium cyanide to yield two molecules of potassium hexacyanocobaltate(III) and potassium peroxide.

CoCl₂ + 2KCN → Co(CN)₂ (s) + 2KCl

Co(CN)₂ + 4KCN → K₄[Co(CN)₆]

2K₄[Co(CN)₆] + 2H₂O → 2K₃[Co(CN)₆] + 2KOH + H₂ (g)

A typical laboratory preparation involves adding a potassium cyanide solution to a boiling solution of cobalt(II) chloride hexahydrate. The resulting cobalt cyanide precipitate is then dissolved in more potassium cyanide solution. The dark red solution of the cobalt(II) complex is boiled for 10-15 minutes until it turns pale yellow, indicating the formation of the cobalt(III) complex and the evolution of hydrogen has ceased.

| Condition | Reaction Scheme |

|---|---|

| In Air |

2CoCl₂ + 10KCN → 2K₃[Co(CN)₅] + 4KCl

|

| Under Nitrogen | CoCl₂ + 6KCN → K₄[Co(CN)₆] + 2KCl 2K₄[Co(CN)₆] + 2H₂O → 2K₃[Co(CN)₆] + 2KOH + H₂ (g) |

Electrochemical Reduction Methods for Cobalt(III) Cyanide Complexes

The redox chemistry of cobalt cyanide complexes is central to their synthesis and reactivity. While the common preparative methods involve chemical oxidation of Co(II) to Co(III), electrochemical methods can also be employed to study and manipulate the oxidation state of the cobalt center.

Research into the electrochemical behavior of related compounds, such as bromopentacyanocobaltate(III) ions, shows that they can be electrochemically reduced. This reduction forms pentacyanocobaltate(II) ions as an intermediate product in the vicinity of the electrode. This demonstrates the feasibility of electrochemically generating Co(II) cyanide species from Co(III) precursors, which is the reverse of the synthetic pathway.

Further studies on cobalt-cyanide complexes on mercury electrodes have shown that the reduction of an adsorbed anionic complex can initiate a series of subsequent chemical and electrode reactions. The electrochemical properties and redox potentials are influenced by factors such as the supporting electrolyte concentration. While not a standard preparative technique for bulk synthesis of K₃[Co(CN)₆], these electrochemical studies are crucial for understanding the fundamental electron transfer properties of cobalt cyanide complexes and for applications in areas like electrocatalysis.

Precipitation Techniques for Crystalline Forms

Once the synthesis of potassium hexacyanocobaltate(III) in solution is complete, the isolation of the product in a solid, crystalline form is achieved through precipitation. The most common technique is cooling crystallization. The solubility of K₃[Co(CN)₆] in water decreases as the temperature is lowered.

In a typical procedure, after the oxidation step is complete, the hot, pale yellow solution is filtered to remove any impurities and then cooled in an ice bath. This significant drop in temperature induces supersaturation, leading to the crystallization and precipitation of very light yellow crystals of the product. The crystals are then collected by suction filtration.

Further crops of the crystalline product can be obtained from the remaining mother liquor by concentrating it through evaporation (e.g., on a steam bath) followed by another round of cooling and filtration. For achieving higher purity, the crude product can be subjected to recrystallization, which involves dissolving the crystals in a minimum amount of hot water and then allowing them to cool slowly, which promotes the growth of larger, more perfect crystals. The formation of different crystalline polytypes (crystal structures with different layer stacking) of potassium hexacyanocobaltate(III) has been reported, indicating that crystallization conditions can influence the final solid-state structure.

Potassium hexacyanocobaltate(III) also serves as a precursor for precipitating other complex cyanide compounds. For example, it is used in the synthesis of double metal cyanide (DMC) catalysts, where it is reacted with a salt like zinc chloride to precipitate the catalytically active solid.

Control of Stoichiometry and Purity in Preparation

Controlling the stoichiometry of the reactants is critical for maximizing the yield and purity of potassium hexacyanocobaltate(III). A key aspect of the synthesis is the use of a slight excess of potassium cyanide. This is necessary to ensure the complete conversion of the initially formed cobalt(II) cyanide into the soluble hexacyanocobaltate(II) complex and to prevent the precipitation of an undesired green intermediate, K₂Co[Co(CN)₆], which can form if there is an insufficient amount of cyanide present.

The purity of the final product can be assessed through simple chemical tests. A pure sample of K₃[Co(CN)₆] should give little to no precipitate when boiled with dilute acetic acid. The presence of a precipitate would indicate contamination with unoxidized cobalt(II) species or other impurities. Commercially available potassium hexacyanocobaltate(III) can achieve high levels of purity, often greater than 97.0%.

| Parameter | Control Method/Specification | Reference |

|---|---|---|

| Stoichiometry | Use of a slight excess of potassium cyanide to prevent precipitation of K₂Co[Co(CN)₆]. | |

| Yield | Crude yields of approximately 90% can be achieved. | |

| Purity Assay | Commercial products can have an assay of ≥97.0%. | |

| Qualitative Purity Test | Little or no precipitate when boiled with dilute acetic acid. | |

| Impurity Limits (Typical) | Free Cyanide: ≤0.1% Sulfate (SO₄²⁻): ≤500 mg/kg Iron (Fe): ≤50 mg/kg |

Crystallographic and Structural Elucidation Studies

Neutron Diffraction Investigations of Crystal Structures

Neutron diffraction has proven to be an invaluable tool in resolving specific structural details of potassium cobalticyanide that are challenging to determine with other methods.

A key challenge in the structural analysis of cyanide complexes is the near-identical scattering power of carbon and nitrogen atoms for X-rays, making them difficult to distinguish. Neutron diffraction, however, overcomes this limitation due to the different neutron scattering lengths of carbon and nitrogen nuclei. Early X-ray studies were extended by neutron diffraction techniques to definitively establish the orientation of the cyanide ligands. These investigations confirmed that the carbon atoms of the cyanide groups are bonded directly to the cobalt ion, with the nitrogen atoms pointing outwards. This Co-C≡N arrangement is a critical feature of the complex's coordination geometry. The length of the C-N bond has been reported to be 1.15 Å based on these studies.

X-ray Diffraction Analysis of Solid-State Arrangements

Powder X-ray diffraction (XRD) is a powerful technique for identifying crystalline phases and determining lattice parameters from a polycrystalline sample. carleton.edutue.nlwalisongo.ac.id XRD measurements have been instrumental in characterizing the various polymorphs and polytypes of this compound. researchgate.net The technique is essential for identifying the specific crystalline form of a bulk sample and has been used to support findings from single-crystal studies. researchgate.net

Polytypism and Polymorphism in Potassium Hexacyanocobaltate(III)

Potassium hexacyanocobaltate(III) is known to exhibit polymorphism, meaning it can exist in different crystal structures. jkps.or.kr A specific type of polymorphism observed in this compound is polytypism, where different crystal structures are formed by different stacking sequences of structurally compatible layers. At least two polytypes have been well-characterized: a monoclinic form and an orthorhombic form.

One study identified a four-layer orthorhombic polytype with the space group Pbcn. materialsproject.org The relationship between these different crystalline forms is a subject of ongoing research, with the stability and formation of each polytype potentially influenced by factors such as temperature and crystallization conditions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 6.994 |

| b (Å) | 10.364 |

| c (Å) | 8.367 |

| β (°) | 107.40 |

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 8.398 |

| b (Å) | 10.431 |

| c (Å) | 26.770 |

Structural Relationships with Analogous Hexacyanometallates

The crystal structure of this compound is closely related to that of other analogous hexacyanometallates, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). jkps.or.krscispace.com These compounds often exhibit similar polymorphism and polytypism. For instance, potassium hexacyanoferrate(III) also crystallizes in both monoclinic and orthorhombic forms. jkps.or.kr

| Parameter | K₃[Co(CN)₆] | K₃[Fe(CN)₆] |

|---|---|---|

| a (Å) | 6.994 | 7.070 |

| b (Å) | 10.364 | 10.402 |

| c (Å) | 8.367 | 8.360 |

| β (°) | 107.40 | 107.20 |

Interlayer Accessibility and Expansion in Intercalated Materials

The concept of interlayer accessibility and expansion is crucial for understanding the behavior of materials that can host guest species within their crystal lattice. This process, known as intercalation, involves the insertion of atoms, ions, or molecules into the interstitial spaces of a host material, often leading to significant changes in its structural and physical properties. While this compound itself is a stable salt, its constituent ions—potassium (K⁺) and cobalticyanide ([Co(CN)₆]³⁻)—can participate in intercalation processes with various host materials, demonstrating the principles of interlayer expansion.

The accessibility of interlayer spaces is largely governed by the structure of the host material. Materials with layered structures, such as graphite (B72142) and layered double hydroxides (LDHs), or those with open-framework structures, like Prussian blue analogues, are common hosts for intercalation. The process is often reversible and is fundamental to applications in areas like energy storage and catalysis.

Intercalation of Cobalticyanide Anions in Layered Double Hydroxides:

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with positively charged brucite-like layers and charge-balancing anions located in the hydrated interlayer region. This structure makes them excellent hosts for various anions. Research has shown that complex anions like cobalticyanide ([Co(CN)₆]³⁻) can be intercalated into the interlayer galleries of LDHs, such as those composed of magnesium and aluminum (Mg-Al LDH).

The intercalation of the cobalticyanide anion forces the layers of the LDH to move apart to accommodate the guest species. This expansion is quantifiable through techniques like powder X-ray diffraction (XRD), which measures the change in the basal spacing (the distance between adjacent layers). For instance, a typical MgAl-NO₃ LDH precursor might have a basal spacing of approximately 8.7 Å to 8.9 Å. nih.govnih.gov Upon intercalation with larger anions, this spacing can increase significantly, confirming the successful insertion of the guest anion into the interlayer space. Studies on similar complex anions have shown that the cobalticyanide anion intercalates with its 3-fold rotational axis perpendicular to the host's cation sheets.

Intercalation of Potassium Cations in Graphite:

A classic and well-documented example of interlayer expansion is the intercalation of potassium cations into graphite. Graphite consists of stacked layers of graphene sheets held together by weak van der Waals forces, with a typical interlayer distance of about 3.35 Å. When exposed to potassium vapor at elevated temperatures, potassium atoms penetrate the galleries between the graphene sheets, donating their valence electron to the layers and forming a graphite intercalation compound (GIC).

The most potassium-rich GIC is KC₈, which has a distinct bronze color. In this compound, a layer of potassium ions is present between every eighth graphene sheet. The insertion of these ions causes a substantial expansion of the interlayer spacing to accommodate the potassium. This expansion is highly anisotropic, affecting the c-axis of the crystal lattice almost exclusively. The interlayer distance in fully intercalated KC₈ increases to 5.35 Å, representing a volume expansion of about 60%. rsc.org This demonstrates the significant structural modification that can result from the intercalation of ions into a layered host.

The table below summarizes the typical interlayer expansion observed in host materials upon the intercalation of species related to this compound.

| Host Material | Intercalating Species | Initial Interlayer Spacing (Å) | Final Interlayer Spacing (Å) | Expansion (Å) | Reference |

|---|---|---|---|---|---|

| Graphite | Potassium (K⁺) | 3.35 | 5.35 (in KC₈) | 2.00 | rsc.org |

| Mg-Al Layered Double Hydroxide (LDH) | Nitrate (NO₃⁻) (Precursor) | - | ~8.92 | - | nih.gov |

| Mg-Al Layered Double Hydroxide (LDH) | Cobalticyanide ([Co(CN)₆]³⁻) | ~8.92 (from NO₃⁻ precursor) | Expanded (specific value varies) | >0 |

Spectroscopic Investigations of Potassium Hexacyanocobaltate Iii

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. While potassium hexacyanocobaltate(III) is a diamagnetic d⁶ complex and therefore EPR-silent, paramagnetic centers can be introduced, for instance, through irradiation.

Analysis of X-Ray Irradiated Single Crystals

X-ray irradiation of single crystals of the diamagnetic potassium cobalticyanide, K₃Co(CN)₆, has been demonstrated to produce paramagnetic species. The resulting electron paramagnetic spectra reveal the formation of new centers that can be analyzed to understand the effects of ionizing radiation on the complex. Studies show that the eight-line hyperfine interactions, which are expected due to the cobalt-59 nucleus (I = 7/2), collapse into a single set when the external magnetic field is aligned parallel to any of the three crystallographic axes. This indicates a high degree of symmetry in the environment of the paramagnetic center within the crystal lattice.

Interpretation of Spin Hamiltonian Parameters

The experimental EPR spectra of irradiated this compound can be interpreted using an appropriate spin Hamiltonian. This model yields the principal values of the g-tensor and the hyperfine interaction tensor (A), which characterize the magnetic properties of the paramagnetic center. For the species formed upon irradiation, these tensors are found to be axially symmetric.

A theoretical estimation of the g-tensor and hyperfine values suggests that the paramagnetic center is likely a species with a d⁷ configuration. This is thought to arise from the odd electron occupying a d(z²) orbital, followed by a weak tetragonal distortion of the complex's structure due to the Jahn-Teller effect. An alternative possibility that has been considered is the loss of a cyanide ligand, which would form a paramagnetic species with C₄ᵥ symmetry.

| Parameter | Value |

| g-tensor | |

| g∥ | 2.010 ± 0.005 |

| g⊥ | 2.170 ± 0.005 |

| A-tensor (Hyperfine Interaction) | |

| A∥ | 83.5 ± 2 G |

| A⊥ | 26.9 ± 2 G |

This table presents the experimentally determined spin Hamiltonian parameters for the paramagnetic species produced by X-ray irradiation of this compound.

Dipolar Interactions and Line Broadening in Doped Systems

In doped systems, where paramagnetic ions are introduced into a diamagnetic host lattice like potassium hexacyanocobaltate(III), dipolar interactions between the paramagnetic centers can significantly influence the EPR spectrum. These interactions between magnetic dipoles (the unpaired electrons) are distance-dependent and can lead to a broadening of the EPR lines. As the concentration of the dopant increases, the average distance between the paramagnetic centers decreases, leading to stronger dipolar interactions and, consequently, more significant line broadening. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of the hexacyanocobaltate(III) anion.

Analysis of Cyanide Stretching Vibrations (νCN)

The cyanide stretching vibration (νCN) is a particularly useful probe in the vibrational spectra of cyano complexes. It gives rise to a strong and sharp peak, typically in the 2200-2000 cm⁻¹ region. In the isolated [Co(CN)₆]³⁻ ion, which has octahedral (Oₕ) symmetry, the cyanide stretching modes that are active in the infrared and Raman spectra are predicted by group theory. The observed frequencies for potassium hexacyanocobaltate(III) are consistent with this high symmetry.

| Spectroscopy Method | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~2128 | F₁ᵤ |

| Raman | ~2155 | A₁g |

| Raman | ~2143 | E₉ |

This table shows the primary cyanide stretching frequencies observed for potassium hexacyanocobaltate(III) in IR and Raman spectra.

Far-Infrared and Low-Frequency Mode Analysis

The far-infrared and low-frequency Raman spectra provide insight into the vibrations involving the entire [Co(CN)₆]³⁻ coordination sphere, including Co-C stretching and C-Co-C bending modes, as well as lattice vibrations. Polarized infrared reflectance spectra of single crystals of K₃Co(CN)₆ have been measured in the 40–400 cm⁻¹ range. rsc.org These studies, in conjunction with single-crystal Raman measurements, have allowed for the determination of lattice frequencies and the assignment of many of these low-frequency bands to their respective symmetry species, based on factor group analysis of the crystal structure. rsc.orgoup.com The vibrational spectrum and structure have been analyzed by calculating force constants, with the primary stretching force constant for the Co-C bond determined to be approximately 1.8 md/Å. researcher.life

Spectroscopic Characterization of Intercalated Forms

The insertion of guest species between the layers of a host material, a process known as intercalation, creates novel materials with altered properties. Spectroscopic methods are crucial for confirming and characterizing these intercalated forms. When potassium is intercalated into graphitic carbon nanofibers (GCNFs), for example, techniques like powder X-ray diffraction (XRD) and micro-Raman spectroscopy are employed to confirm the formation of the intercalate. sigmaaldrich.com

In studies of potassium intercalation into graphite (B72142), Low-Energy Electron Diffraction (LEED) and Auger-Electron Spectroscopy (AES) have been used to investigate the resulting surface structure. aps.org These studies show that intercalation leads to an expansion of the separation between graphite layers to accommodate the potassium ions. aps.orgwikipedia.org For instance, the graphite interlayer distance increases significantly upon intercalation. wikipedia.org Raman spectroscopy is also a powerful tool for this characterization, as the intercalation process induces changes in the vibrational properties of the host lattice. physchemaspects.ru This is observable as a splitting of the G-peak in the Raman spectrum, which is indicative of charge transfer from the intercalated potassium to the carbon layers. physchemaspects.ru

| Technique | Observation | Inference |

|---|---|---|

| Powder X-ray Diffraction (XRD) | Changes in diffraction patterns, increased interlayer spacing. aps.org | Confirmation of intercalate formation. sigmaaldrich.com |

| Micro-Raman Spectroscopy | Splitting of the G-peak in the graphite spectrum. physchemaspects.ru | Charge transfer from intercalated potassium to host lattice. physchemaspects.ru |

| Low-Energy Electron Diffraction (LEED) | Alterations in surface diffraction patterns. aps.org | Determination of the new surface structure and stacking sequence. aps.org |

| Auger-Electron Spectroscopy (AES) | Detection of elemental potassium on the host surface. aps.org | Confirmation of the presence and distribution of the intercalated species. aps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a vital tool for studying cobalt(III) complexes, and potassium hexacyanocobaltate(III) plays a significant role in this field.

Potassium hexacyanocobaltate(III) serves as a standard reference compound in ⁵⁹Co NMR spectroscopy. aiinmr.com The cobalt-59 nucleus has one of the largest chemical shift ranges of any nucleus, exceeding 18,000 ppm, making it highly sensitive to its chemical environment. aiinmr.com Due to this sensitivity, a reliable standard is necessary for comparing chemical shifts across different experiments and laboratories. K₃[Co(CN)₆] is used to define the 0 ppm reference point for the ⁵⁹Co chemical shift scale.

The isotropic ⁵⁹Co chemical shift of K₃[Co(CN)₆] exhibits a linear and positive temperature dependence. nih.govresearchgate.net This dependence has been measured at approximately 0.97 ppm/°C, a factor that must be considered for precise measurements. nih.gov

The chemical shift observed in NMR is directly related to the nuclear shielding constant. Theoretical calculations of this constant are essential for interpreting experimental spectra. For cobalt(III) complexes, Density Functional Theory (DFT) has been employed to calculate ⁵⁹Co shielding constants. researchgate.netmdpi.com

Studies comparing different computational methods, such as the DFT-IGLO (Individual Gauge for Localized Orbitals) and DFT-GIAO (Gauge-Including Atomic Orbital) methods, have been performed on hexacoordinated diamagnetic Co(III) complexes. These comparisons aim to find the most accurate protocol for predicting ⁵⁹Co chemical shifts. researchgate.netmdpi.com The GIAO method, particularly when paired with specific exchange-correlation functionals like LC-ωPBE, has shown excellent agreement with experimental data for a wide range of Co(III) complexes, with resulting mean absolute deviations as low as 158 ppm. mdpi.com

| Computational Protocol | Key Finding | Reference |

|---|---|---|

| GIAO-LC-ωPBE/NMR-DKH | Excellent agreement with experimental δ⁵⁹Co for 34 Co(III) complexes (R² = 0.9966). | mdpi.com |

| BLYP/def2-SVP | Determined as a suitable protocol for geometry optimization of Co(III) complexes prior to shielding calculations. | mdpi.com |

Optical and Luminescence Spectroscopy

The interaction of potassium hexacyanocobaltate(III) with light provides fundamental information about its electronic structure.

The vibrant colors often associated with transition metal complexes are due to electronic transitions between d-orbitals. In an isolated cobalt(III) ion, the five d-orbitals are degenerate. However, in an octahedral complex like [Co(CN)₆]³⁻, the cyanide ligands create a strong electric field, known as a ligand field, which splits the d-orbitals into two distinct energy levels: a lower-energy t₂g set and a higher-energy e_g set.

The cobalt(III) ion in this complex has a d⁶ electronic configuration. The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy separation (Δo) between the t₂g and e_g levels. This large splitting favors the pairing of electrons in the lower t₂g orbitals, resulting in a low-spin complex with the electronic configuration t₂g⁶. The observed electronic absorption bands in the spectrum of K₃[Co(CN)₆] correspond to transitions of electrons from the filled t₂g orbitals to the empty e_g orbitals. These are known as d-d transitions.

| Parameter | Description |

|---|---|

| Metal Ion | Cobalt(III), Co³⁺ |

| d-electron Configuration | d⁶ |

| Geometry | Octahedral |

| Ligand Type | Cyanide (CN⁻), a strong-field ligand |

| Spin State | Low-spin |

| Ground State Configuration | t₂g⁶ e_g⁰ |

| Observed Transitions | Spin-allowed ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g |

The luminescence properties of [Co(CN)₆]³⁻ can be studied in mixed crystal systems, where it is co-crystallized with another similar complex. In mixed crystals of K₃[Cr(CN)₆] and K₃[Co(CN)₆], the luminescence of both the chromium and cobalt centers can be investigated. researchgate.net

Studies on this system have shown that no significant energy transfer occurs between the cobalt and chromium ions. researchgate.net However, a dramatic quenching of the chromium emission is observed when the chromium concentration exceeds about 15%. This quenching is attributed to short-range interactions between adjacent chromium ions on the crystal lattice. researchgate.net The cobalt emission, in this specific system, does not act as a significant quencher for the chromium luminescence, nor is it significantly sensitized by it, indicating that the energy levels of the two complexes are not suitably aligned for efficient transfer. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of potassium cobalticyanide, K₃[Co(CN)₆], DFT calculations can be employed to elucidate its geometric and electronic structure. While the crystal structure of this compound has been well-established by experimental techniques like X-ray diffraction, DFT serves as a crucial tool for validating and interpreting these findings, as well as predicting properties that are not directly accessible through experiment. scispace.com

The process of structural elucidation via DFT typically begins with a geometry optimization calculation. An initial guess of the atomic coordinates, often taken from experimental data, is refined by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. This process yields a theoretically predicted, stable structure. The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a transition metal complex like this compound, functionals such as B3LYP or PBE0 are commonly used in conjunction with basis sets that can adequately describe the electronic environment of both the cobalt center and the surrounding ligands and potassium ions, such as the def2-SVP basis set.

Once the geometry is optimized, various structural parameters can be extracted and compared with experimental data. For K₃[Co(CN)₆], key parameters include the Co-C and C-N bond lengths, the bond angles within the [Co(CN)₆]³⁻ anion, and the lattice parameters of the crystal. Close agreement between the DFT-calculated and experimentally determined structures provides confidence in the computational model, which can then be used to explore other properties like electronic band structure, density of states, and molecular orbitals.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these calculations are particularly valuable for understanding its Nuclear Magnetic Resonance (NMR) spectrum.

The cobalt-59 (⁵⁹Co) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance. libretexts.org However, its large nuclear spin (I = 7/2) and quadrupole moment can lead to broad signals. libretexts.org The ⁵⁹Co chemical shift is highly sensitive to the electronic environment around the cobalt nucleus, spanning a very wide range of approximately 18,000 ppm. libretexts.org Quantum chemical calculations, particularly those based on DFT, have become essential for accurately predicting the ⁵⁹Co NMR shielding constant (σ), which is directly related to the experimentally measured chemical shift (δ).

The calculation of the ⁵⁹Co shielding constant in K₃[Co(CN)₆] involves sophisticated computational protocols. A common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is effective in addressing the gauge-origin problem in magnetic property calculations. The choice of functional and basis set is critical for obtaining accurate results. For instance, a computational scheme involving geometry optimization with a functional like BLYP and a basis set such as def2-SVP, followed by a shielding constant calculation using a range-separated functional like LC-ωPBE with a specialized NMR basis set (e.g., NMR-DKH), has been shown to yield excellent agreement with experimental data for a range of Co(III) complexes. libretexts.org

For K₃[Co(CN)₆], solid-state NMR studies have been performed to determine its ⁵⁹Co chemical shift anisotropy. dtu.dk Computational models can reproduce these experimental findings with high precision, allowing for a detailed assignment of the spectral features. The temperature dependence of the isotropic ⁵⁹Co chemical shift has also been studied, revealing a linear and positive relationship. dtu.dk Theoretical models can help to explain these temperature effects by considering the vibrational and rotational averaging of the shielding tensor.

Below is an interactive data table summarizing computational protocols and their accuracy for predicting ⁵⁹Co NMR chemical shifts in Co(III) complexes, which is applicable to this compound.

| Model/Protocol | Geometry Optimization Level | Shielding Calculation Level | Mean Absolute Deviation (MAD) | Mean Relative Deviation (MRD) | R² |

| Model 1 libretexts.org | BLYP/def2-SVP/IEF-PCM(UFF) | GIAO-LC-ωPBE/NMR-DKH/IEF-PCM(UFF) | 158 ppm | 3.0% | 0.9966 |

| Godbout & Oldfield libretexts.org | B3LYP/Wachters'(Co)/6-31G(d)(Ligands) | Not specified | >1000 ppm | Not specified | 0.98 |

This table illustrates the high predictive power of modern computational protocols for ⁵⁹Co NMR chemical shifts.

Spin Hamiltonian Interpretations for Paramagnetic Species

This compound is an inherently diamagnetic material, meaning it has no unpaired electrons and is not attracted to a magnetic field. However, its well-defined crystal structure makes it an excellent diamagnetic host lattice for studying paramagnetic species (atoms or ions with unpaired electrons) through Electron Paramagnetic Resonance (EPR) spectroscopy. In such experiments, a small amount of a paramagnetic ion is doped into a single crystal of K₃[Co(CN)₆]. The host lattice serves to dilute the paramagnetic centers, preventing interactions between them and allowing for the detailed study of individual ions.

The results of EPR experiments on paramagnetic species doped into a diamagnetic host are interpreted using a theoretical construct known as the spin Hamiltonian. The spin Hamiltonian is a mathematical operator that describes the energy levels of the unpaired electrons in the presence of an external magnetic field and the local crystal field environment.

The general form of the spin Hamiltonian can be written as:

H = βH·g·S + S·D·S + S·A·I

Where:

β is the Bohr magneton.

H is the external magnetic field vector.

g is the g-tensor, a 3x3 matrix that characterizes the interaction between the electron spin and the external magnetic field.

S is the electron spin operator.

D is the zero-field splitting tensor, which describes the interaction of the electron spin with the crystal field.

A is the hyperfine coupling tensor, which describes the interaction between the electron spin and the nuclear spin (I ).

By fitting the experimentally observed EPR spectrum to the energy levels predicted by the spin Hamiltonian, the values of the g, D, and A tensors can be determined. nih.gov These parameters provide detailed information about the electronic structure and the local symmetry of the site occupied by the paramagnetic ion within the this compound lattice. nih.gov For example, the g-tensor can indicate the extent of orbital contribution to the magnetic moment, while the D-tensor provides information about the distortion of the local environment from perfect cubic symmetry.

Statistical Treatment of Inter-ionic Interactions

When this compound dissolves in water, it dissociates into potassium cations (K⁺) and hexacyanocobaltate(III) anions ([Co(CN)₆]³⁻). quora.com In such an electrolyte solution, the ions are not completely independent of one another due to long-range electrostatic forces. The statistical treatment of these inter-ionic interactions is crucial for understanding the non-ideal behavior of electrolyte solutions and for accurately predicting their thermodynamic properties.

The foundational theoretical framework for this is the Debye-Hückel theory . wikipedia.org This theory models the electrostatic environment around a central ion. It posits that each ion is surrounded by an "ionic atmosphere" with a net charge opposite to that of the central ion. libretexts.org This ionic atmosphere shields the central ion, reducing its interaction with other ions in the solution.

The key concepts and equations of the Debye-Hückel theory include:

Ionic Strength (I): A measure of the total concentration of ions in a solution. For K₃[Co(CN)₆], which dissociates into 3K⁺ and [Co(CN)₆]³⁻, the ionic strength is significantly higher than its molar concentration.

Debye Length (κ⁻¹): A measure of the effective thickness of the ionic atmosphere. libretexts.org A shorter Debye length implies stronger shielding and greater deviation from ideal behavior.

Activity Coefficients (γ): A correction factor that relates the chemical activity of an ion to its concentration. In an ideal solution, γ = 1. In real electrolyte solutions, γ < 1 due to inter-ionic interactions.

The Debye-Hückel limiting law provides an equation to calculate the mean activity coefficient (γ±) in very dilute solutions:

log(γ±) = -A |z₊z₋| √I

Where:

A is a constant that depends on the solvent and temperature.

z₊ and z₋ are the charges of the cation and anion, respectively.

I is the ionic strength of the solution.

For more concentrated solutions, the extended Debye-Hückel equation or more advanced models like the Pitzer equations are used. wikipedia.org These models include additional terms to account for the finite size of ions and other short-range interactions. By applying these statistical mechanical models to solutions of this compound, it is possible to predict thermodynamic properties such as osmotic coefficients and mean activity coefficients, which are essential for various chemical and industrial applications.

Reactivity and Mechanistic Studies of Potassium Hexacyanocobaltate Iii

Electron Transfer and Redox Behavior

The electron transfer and redox characteristics of potassium hexacyanocobaltate(III), also known as potassium cobalticyanide, have been extensively investigated through various electrochemical techniques. These studies provide insight into the stability and reactivity of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻.

Polarography has been a key technique for understanding the reduction of cobalt cyanide complexes at a dropping mercury electrode. Early studies demonstrated that in the presence of excess cyanide, cobalt(III) in the form of [Co(CN)₆]³⁻ is readily reduced. The process involves the transfer of electrons to the central cobalt ion, leading to changes in its oxidation state.

Research has shown that the polarographic reduction of the stable [Co(CN)₆]³⁻ complex occurs in distinct steps. A well-defined reduction wave is typically observed, corresponding to the reduction of Co(III) to a lower oxidation state. The half-wave potential of this reduction is influenced by the composition of the supporting electrolyte and the pH of the solution. These studies were fundamental in establishing the electrochemical behavior of cobalt cyanide species in solution. acs.org

The electrochemical behavior of potassium hexacyanocobaltate(III) has been examined in both aqueous and non-aqueous environments, often using thin solid films on electrode surfaces. In aqueous electrolytes, thin films of potassium/metal hexacyanocobaltates exhibit redox behavior corresponding to the central cobalt atom within the [Co(CN)₆]³⁻ anion. pwr.edu.pl Cyclic voltammetry studies of KCo[Co(CN)₆] films typically show a single, well-defined redox wave associated with the Co(III)/Co(II) couple. pwr.edu.pl

| Electrolyte | Observation | Implication |

|---|---|---|

| Aqueous KCl | Standard redox wave for Co(III)/Co(II) couple. | Baseline electrochemical behavior. |

| Aqueous KClO₄ | Decrease in formal potential (~100 mV) and increase in peak currents compared to KCl. | Electron transfer is thermodynamically and kinetically favored. |

| Acidic Media (H₃O⁺) | Inhibition of the redox process. | Attributed to the large ionic size of the hydrated proton (H₃O⁺). |

Cyanide Exchange Reactions

The inertness of the hexacyanocobaltate(III) complex is a key feature of its chemistry. The strength of the cobalt-cyanide bond means that the cyanide ligands are not easily replaced.

Radiochemical tracer studies, utilizing cyanide ions labeled with carbon-14 (B1195169) (¹⁴CN⁻), have been employed to measure the rate of cyanide exchange between the [Co(CN)₆]³⁻ complex and free cyanide ions in an aqueous solution. acs.org These experiments have confirmed the exceptionally slow rate of this exchange reaction, which is characteristic of a kinetically inert coordination complex. The strong covalent bonds between the cobalt(III) center and the cyanide ligands result in a high activation energy for ligand substitution, making the complex stable and resistant to ligand exchange over observable time periods under normal conditions. acs.org

Szilard-Chalmers Reaction in this compound

The Szilard-Chalmers reaction provides a method for separating radioactive isotopes from a target material of the same element. ijisrt.com This process relies on the principle that the recoil energy imparted to a nucleus during a nuclear reaction can be sufficient to break its chemical bonds. union.edu

When this compound is irradiated with thermal neutrons, the stable ⁵⁹Co nucleus captures a neutron to become the radioactive ⁶⁰Co nucleus. This process is accompanied by the emission of gamma rays. The recoil from this emission provides enough energy to eject the newly formed ⁶⁰Co atom from its parent [Co(CN)₆]³⁻ complex, breaking the cobalt-cyanide bonds. acs.orgacs.org The freed radioactive ⁶⁰Co atom or ion exists in a different chemical state from the cobalt in the target complex and can therefore be separated using chemical techniques, such as precipitation or filtration. ijisrt.com This allows for the production of ⁶⁰Co with a very high specific activity. The efficiency of this process is measured by "retention," which is the percentage of radioactive atoms that remain in their original chemical form and are not separated.

| Step | Process | Description |

|---|---|---|

| 1. Neutron Capture | ⁵⁹Co + n → ⁶⁰Co + γ | The stable ⁵⁹Co nucleus in the complex captures a thermal neutron. |

| 2. Gamma Ray Emission & Recoil | Recoil of ⁶⁰Co | The emission of a gamma ray (γ) imparts significant recoil energy to the newly formed ⁶⁰Co nucleus. union.edu |

| 3. Bond Rupture | [⁵⁹Co(CN)₆]³⁻ → [⁶⁰Co]* + fragments | The recoil energy is sufficient to break the chemical bonds holding the ⁶⁰Co atom within the hexacyanocobaltate complex. acs.org |

| 4. Chemical Separation | Separation of ⁶⁰Co | The freed radioactive ⁶⁰Co, being in a different chemical form, can be separated from the bulk, inactive K₃[⁵⁹Co(CN)₆] target material. ijisrt.com |

Intercalation Mechanisms in Layered Materials

Intercalation is the insertion of a molecule or ion into a host material with a layered structure, such as graphite (B72142) or layered double hydroxides. appliedmineralogy.commit.edu While specific studies on the intercalation of the entire [Co(CN)₆]³⁻ anion are specialized, the mechanisms can be understood through the behavior of its constituent ion, K⁺, and general principles of intercalation chemistry.

The primary mechanisms driving intercalation include ion exchange and redox-driven processes. appliedmineralogy.com In ion exchange, mobile ions already present in the interlayer space of the host material are replaced by guest ions from a solution. appliedmineralogy.com For a compound like this compound, the K⁺ ions could potentially be intercalated into a suitable host.

For larger species like the hexacyanocobaltate anion or for potassium intercalation into hosts like graphite, the process is more complex. The intercalation of potassium into graphite has been extensively studied and demonstrates a "staging" behavior, where the potassium ions arrange in ordered layers separated by a specific number of graphite layers (e.g., KC₈, KC₁₆, KC₂₄). nih.govnih.gov The initial stages of this process involve a competition between the van der Waals forces holding the graphite layers together and the energy gained from the interaction between the potassium and the carbon layers. nih.gov For large intercalants, this can cause significant distortion of the host layers. nih.gov Redox-driven intercalation involves the transfer of electrons between the guest species and the host material, which facilitates the insertion process. appliedmineralogy.com

Anion Exchange Processes

The interaction of cobalt cyanide complexes with anion-exchange resins is a critical area of study, particularly due to the phenomenon known as "resin poisoning." Research has identified the primary species responsible for this poisoning as the anionic cobaltic pentacyanide mono aquo species, [Co(CN)₅H₂O]²⁻. saimm.co.za

The proposed mechanism for this poisoning involves a multi-step process:

Adsorption: Initially, the anionic cobalt cyanide complex is adsorbed onto the resin through a standard ion-exchange process. saimm.co.za

Polymerization: Following adsorption, the complex can polymerize within the resin matrix, especially in solutions with a pH lower than 9. saimm.co.zaresearchgate.net

Irreversible Poisoning: These newly formed polymeric complexes become too large to diffuse out through the resin's pores, leading to an effective and often irreversible poisoning of the resin. saimm.co.zaresearchgate.net

While the pentacyanide species is the primary actor in poisoning, the hexacyanide complex, [Co(CN)₆]³⁻, is the most stable anionic form and the ultimate product of the reaction between cobalt and excess cyanide. saimm.co.za The conversion of the pentacyanide to the more stable hexacyanide complex is a slow process at room temperature but is rapid at elevated temperatures (e.g., 95°C). saimm.co.za The structure and functionality of the resin itself also play a role in the extent of cobalt poisoning observed. saimm.co.za This poisoning can significantly reduce the resin's capacity for other ions, such as uranium, in hydrometallurgical processes. researchgate.net

Preferential Replacement and Adsorption Capacities

While direct data on this compound is specialized, extensive research on analogous compounds like potassium cobalt hexacyanoferrate(II) (KCoFC) provides significant insight into the preferential adsorption capabilities of these types of materials. These compounds are particularly noted for their high selectivity for cesium ions, a property of great interest in the management of nuclear waste. akjournals.comsemanticscholar.org

The exchange process is stoichiometric, with cesium ions replacing potassium and, to a lesser extent, cobalt ions within the crystal structure. akjournals.com However, studies have shown that the effective capacity for cesium can be a small fraction of the theoretical capacity, suggesting that the exchange may be limited to the surface or the outermost layers of the material's crystallites. akjournals.com The high selectivity is attributed to the specific ion exchange of cesium for potassium within the crystal lattice. daneshyari.comresearchgate.net

The adsorption capacity of these materials is a key parameter in their application. Research has established significant adsorption capacities for various ions, with a marked preference for cesium and rubidium.

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Notes |

|---|---|---|---|

| Potassium Cobalt Hexacyanoferrate (KCoFC) | Cesium (Cs⁺) | 60.6 | Langmuir maximum sorption. daneshyari.com |

| Potassium Cobalt Hexacyanoferrate (KCoFC) | Rubidium (Rb⁺) | 96.2 | Langmuir maximum sorption. daneshyari.com |

| Magnetic Potassium Cobalt Hexacyanoferrate Composite | Cesium (Cs⁺) | 141.44 | Achieved at pH 7 and 293 K. researchgate.net |

| Magnetic Potassium Cobalt Hexacyanoferrate Composite | Rubidium (Rb⁺) | 208.8 | High selectivity observed. researchgate.netbohrium.com |

The presence of other ions can influence adsorption. For instance, the sorption capacity of KCoFC for rubidium is minimally affected by high concentrations of lithium, sodium, or calcium, but can be reduced if cesium is present at significantly higher concentrations. daneshyari.com

Homogeneous Catalytic Activity of Related Cobalt Cyanide Species

Related cobalt cyanide species, particularly pentacyanocobaltate(II) ([Co(CN)₅]³⁻), are recognized for their ability to act as homogeneous catalysts in various chemical reactions. This section focuses on their well-documented role in hydrogenation catalysis.

Hydrogenation Catalysis with Pentacyanocobaltate(II)

Aqueous solutions of the pentacyanocobaltate(II) anion have been effectively used as a catalyst for the hydrogenation of a variety of organic compounds at room temperature and atmospheric hydrogen pressure. acs.org A key requirement for the reduction of carbon-carbon double bonds (C=C) using this catalyst is that the bond must be part of a conjugated system. acs.org

The catalytic process is sensitive to the molecular structure of the substrate and the ratio of cyanide to cobalt, which can influence the mode of reduction. acs.org The catalytic activity is not limited to alkenes; other functional groups can also be reduced. The mechanism of these reactions is distinct from classic organometallic pathways and can involve radical hydrogen-atom transfer (HAT) type pathways. nih.gov

The scope of this catalytic system has been explored across various classes of organic compounds, demonstrating its versatility.

| Substrate Class | Specific Examples | Result of Hydrogenation |

|---|---|---|

| Conjugated Dienes | Butadiene, Isoprene | Reduction of C=C bonds. |

| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Selective reduction of the C=C bond. |

| α,β-Unsaturated Ketones | Benzalacetone | Reduction of the C=C bond. |

| α,β-Unsaturated Acids | Sorbic Acid, Cinnamic Acid | Reduction of the C=C bond. At higher temperatures, dimerization may occur. acs.org |

| Other Carbonyls | p-Nitrobenzaldehyde | Reduction of the nitro group. |

Table data compiled from studies on pentacyanocobaltate(II) catalysis. acs.orgacs.org

Research has also investigated the phenomena of catalyst poisoning and reactivation, as well as the influence of alkali on the reaction, leading to proposed mechanisms for these effects. acs.org The hydrogenation of terminal alkenes is often efficient, though steric hindrance in more substituted substrates can significantly reduce reaction yields. nih.gov

Q & A

Q. What are the common analytical techniques employing potassium cobalticyanide as a complexing agent, and how are they optimized for trace metal detection?

this compound is widely used in the dithizone technique for determining mercury and copper in anti-fouling compositions. The method involves forming stable complexes with target metals, which are then extracted and quantified spectrophotometrically. Key optimization steps include pH adjustment (6–8) to maximize complex stability and interference minimization using masking agents like EDTA .

Q. How is this compound synthesized with high purity for experimental use, and what are the critical reaction parameters?

Synthesis involves oxidizing cobalt(II) cyanide in an alkaline solution with excess potassium cyanide under aerobic conditions. The reaction is temperature-sensitive (optimized at 25–30°C) and requires rigorous exclusion of acidic conditions to prevent decomposition. Purity is confirmed via elemental analysis and absence of Co²⁺ residues using thiocyanate tests .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Infrared (IR) spectroscopy identifies CN stretching vibrations (~2100 cm⁻¹), while UV-Vis spectroscopy monitors electronic transitions in the visible range (λ_max = 450–500 nm). Single-crystal X-ray diffraction resolves its octahedral [Co(CN)₆]³⁻ structure, with lattice parameters refined to ±0.01 Å accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during this compound characterization?

Discrepancies in data (e.g., anomalous CN bond lengths in XRD) require cross-validation using complementary techniques like X-ray absorption spectroscopy (XAS) or neutron diffraction. Statistical error analysis (e.g., R-factor convergence <5%) and computational modeling (DFT) help reconcile structural ambiguities .

Q. What experimental designs are effective for studying structure-property relationships in this compound derivatives?

Controlled ligand substitution studies (e.g., replacing CN⁻ with NO₂⁻ or Cl⁻) paired with electrochemical profiling (cyclic voltammetry) and DFT calculations reveal correlations between ligand electronegativity and redox potentials. Multivariate analysis (PCA) isolates dominant factors influencing stability .

Q. What role does this compound play in biochemical studies, such as ion channel modulation?

Sodium cobalticyanide (Na₃Co(CN)₆) is applied in intracellular patch-clamp experiments to study ion channel gating. Its high solubility and stability in aqueous buffers (pH 7.4) enable precise control of extracellular ion concentrations, with dose-response curves generated at 1–100 mM concentrations .

Q. How can reproducibility challenges in this compound synthesis be addressed for multi-institutional studies?

Standardized protocols must include detailed stoichiometric ratios (e.g., 3:1 KCN:Co²⁺), inert atmosphere guidelines (N₂ or Ar), and purity thresholds (≥98% by ICP-OES). Collaborative validation through interlaboratory studies and open-access data repositories enhances reproducibility .

Q. What strategies mitigate this compound’s instability under varying environmental conditions?

Storage in amber glass under anhydrous conditions (desiccated at −20°C) prevents photodegradation and hydrolysis. For aqueous applications, buffers with chelating agents (e.g., citrate) stabilize the complex, while real-time monitoring via Raman spectroscopy detects early decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.